Lycopene

描述

布法洛尔盐酸盐是一种有效的非选择性β-肾上腺素受体拮抗剂,具有部分激动剂活性。 它主要用作科学研究中的探针底物,用于研究细胞色素P450 2D6 (CYP2D6) 酶的活性 . 布法洛尔盐酸盐以其阻断β-肾上腺素受体的能力而闻名,β-肾上腺素受体在调节心血管功能中起着至关重要的作用 .

准备方法

布法洛尔盐酸盐可以通过多种合成途径合成。 一种常见的方法是将 7-乙基-2-苯并呋喃甲醇与叔丁胺在合适的催化剂存在下反应 . 反应条件通常包括 50-100°C 的温度范围和几个小时的反应时间。 工业生产方法可能涉及优化这些条件,以获得更高的产率和纯度 .

化学反应分析

Isomerization

-

Factors Influencing Isomerization:

- Light and Heat: Exposure to light and heat triggers isomerization from trans to cis configurations [2, 14]. Heating lycopene causes it to isomerize to a variety of cis-isomers .

- Processing Conditions: During food processing, isomerization is a primary cause of this compound degradation .

- Post-Absorption: Research indicates that this compound undergoes post-absorption isomerization from trans- to cis-isomers within body tissues [7, 14].

- Enzymatic activity: Trans-to-cis isomerization may occur by heat induction within body tissues .

Oxidation

This compound's polyene structure makes it highly reactive towards oxygen and free radicals . Oxidation can lead to the degradation of this compound, resulting in various oxidation products [2, 34].

-

Oxidation Process:

- Exposure to Oxygen: this compound can undergo oxidation when exposed to oxygen, leading to the formation of different oxidation products .

- HOCl Scavenging: this compound functions as a scavenger of hypochlorous acid (HOCl), an oxidant linked to tissue oxidation in cardiovascular and inflammatory disorders [3, 11]. The oxidation of this compound by HOCl results in a color change from red to colorless, indicating this compound degradation [3, 11, 33].

- Formation of Metabolites: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analyses show that exposure of this compound to HOCl produces metabolites from oxidative cleavage of C=C bonds [3, 11].

- Degradation Dependence: The degree of this compound degradation depends on the ratio between HOCl and this compound, suggesting multiple HOCl molecules are consumed per this compound molecule [3, 11].

-

Oxidation Products:

- Epoxides: Oxidation of this compound initially produces this compound 1,2-epoxide and this compound 5,6-epoxide as main metabolites . Minor metabolites include this compound 1,2;5,6-diepoxide and this compound 1,2;10,20-diepoxide .

- Apo-lycopenals/ones: Further oxidation can lead to cleavage compounds such as apo-lycopenals and apo-lycopenones .

- Other Metabolites: Oxidative products identified in vitro include 3,7,11-trimethyl-2,4,6,10-dodecatetraen-1-al, 6,10,14-trimethyl-3,5,7,9,13-pentadecapentaen-2-one, acycloretinal, apo-14′-lycopenal, apo-12′-lycopenal, apo-10′-lycopenal, apo-8′-lycopenal, and apo-6′-lycopenal .

Reactions with Free Radicals

This compound can intervene in reactions initiated by free radicals, such as hydroxyl radicals (OH−) or peroxy radicals . Its antioxidant properties are attributed to its ability to quench oxygen and scavenge free radicals [12, 23].

- Antioxidant Mechanism:

Enzymatic Cleavage

This compound can undergo enzymatic cleavage in mammals, primarily through the action of ß-carotene oxygenase 1 (BCO1) and ß-carotene oxygenase 2 (BCO2) .

- Enzymes Involved:

- Cleavage Products:

This compound Degradation

This compound degradation occurs through isomerization and oxidation during processing [4, 20]. Factors such as temperature and oxygen exposure influence the rate of degradation [2, 4].

- Degradation Factors:

- Stabilization Strategies:

科学研究应用

Antioxidant Properties

Lycopene is recognized for its potent antioxidant capabilities, which play a crucial role in mitigating oxidative stress—a key factor in numerous chronic diseases. Studies have shown that this compound can effectively reduce oxidative damage in cells, thereby lowering the risk of diseases such as cancer and cardiovascular conditions .

Cancer Prevention

Numerous studies have explored the anti-cancer properties of this compound, particularly in relation to prostate, breast, and ovarian cancers.

- Prostate Cancer : Epidemiological studies suggest that higher dietary intake of this compound is associated with a reduced risk of prostate cancer. A systematic review indicated that this compound supplementation could lower prostate-specific antigen (PSA) levels and reduce tumor progression .

- Breast Cancer : In vitro studies demonstrated that this compound can induce apoptosis in breast cancer cells (MCF-7), suggesting its potential as an adjunct therapy in breast cancer treatment .

- Ovarian Cancer : this compound has been shown to decrease tumor size and number in animal models of ovarian cancer by modulating key signaling pathways involved in tumorigenesis .

Cardiovascular Health

This compound contributes to cardiovascular health by improving lipid profiles and reducing inflammation. Research has indicated that:

- Regular consumption of this compound can lower LDL cholesterol levels and increase HDL cholesterol, thus improving overall cardiovascular health .

- It has been linked to improved endothelial function and reduced arterial stiffness, which are critical factors in preventing heart disease .

Metabolic Disorders

This compound's role in managing metabolic disorders such as obesity and type 2 diabetes has been extensively studied:

- Weight Management : In animal studies, this compound supplementation resulted in decreased body weight gain and improved glucose metabolism by activating specific metabolic pathways .

- Diabetes Management : this compound has been shown to enhance insulin sensitivity and reduce markers of inflammation associated with diabetes .

Neuroprotection

Emerging research suggests that this compound may have protective effects on brain health:

- Studies indicate that higher serum levels of this compound are associated with a lower risk of Alzheimer's disease and cognitive decline in older adults .

- Its neuroprotective properties may stem from its ability to reduce oxidative stress and inflammation in neural tissues .

Dermatological Applications

This compound is also being explored for its benefits in skin health:

- Research has shown that topical application of this compound can protect against UV-induced skin damage, potentially reducing the risk of skin cancers .

- It may improve skin texture and elasticity by enhancing collagen synthesis .

Gastrointestinal Health

This compound's anti-inflammatory properties extend to gastrointestinal health:

- Studies have reported improvements in bowel function and a reduction in symptoms of chronic constipation associated with increased this compound intake .

- Its potential role in reducing the risk of gastrointestinal cancers is an area of ongoing research .

Summary Table of this compound Applications

| Application Area | Key Findings |

|---|---|

| Antioxidant | Reduces oxidative stress; protects against chronic diseases |

| Cancer Prevention | Lowers risk of prostate, breast, and ovarian cancers |

| Cardiovascular Health | Improves lipid profiles; enhances endothelial function |

| Metabolic Disorders | Aids weight management; improves insulin sensitivity |

| Neuroprotection | Associated with reduced Alzheimer's risk; enhances cognitive function |

| Dermatological Health | Protects against UV damage; improves skin elasticity |

| Gastrointestinal Health | Enhances bowel function; potential protective effects against GI cancers |

作用机制

布法洛尔盐酸盐通过阻断β-肾上腺素受体发挥作用,β-肾上腺素受体参与调节心率、血压和其他心血管功能 . 它作为部分激动剂,意味着它可以在一定程度上激活受体,同时阻断更强激动剂(如肾上腺素和去甲肾上腺素)的作用 . 布法洛尔盐酸盐的主要分子靶标是β-肾上腺素受体,其活性通过抑制腺苷酸环化酶和随后降低环状 AMP 水平来介导 .

与相似化合物的比较

布法洛尔盐酸盐在β-肾上腺素受体拮抗剂中独一无二,因为它具有部分激动剂活性,并且用作 CYP2D6 的探针底物 . 相似的化合物包括:

普萘洛尔: 一种非选择性β-阻滞剂,没有部分激动剂活性.

美托洛尔: 一种选择性β1-肾上腺素受体拮抗剂,没有部分激动剂活性。

阿替洛尔: 另一种选择性β1-肾上腺素受体拮抗剂,没有部分激动剂活性。

布法洛尔盐酸盐的部分激动剂活性及其作为 CYP2D6 探针底物的作用使其成为药理学研究和药物开发中宝贵的工具。

相似化合物的比较

Bufuralol hydrochloride is unique among beta-adrenoceptor antagonists due to its partial agonist activity and its use as a probe substrate for CYP2D6 . Similar compounds include:

Propranolol: A non-selective beta-blocker with no partial agonist activity.

Metoprolol: A selective beta1-adrenoceptor antagonist with no partial agonist activity.

Atenolol: Another selective beta1-adrenoceptor antagonist with no partial agonist activity.

Bufuralol hydrochloride’s partial agonist activity and its role as a CYP2D6 probe substrate make it a valuable tool in both pharmacological research and drug development.

生物活性

Lycopene, a carotenoid pigment predominantly found in tomatoes and other red fruits, has garnered significant attention due to its potential health benefits, particularly its biological activities related to antioxidant properties, anti-cancer effects, and modulation of various physiological processes. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Antioxidant Properties

This compound is recognized for its powerful antioxidant capabilities. It is more effective than other carotenoids, such as β-carotene and α-tocopherol, in scavenging free radicals and quenching singlet oxygen. Specifically, it has been shown to be two-fold and ten-fold more effective than β-carotene and α-tocopherol in these activities, respectively . The antioxidant action of this compound helps mitigate oxidative stress, which is linked to various chronic diseases.

The mechanisms through which this compound exerts its antioxidant effects include:

- Scavenging Reactive Oxygen Species (ROS) : this compound traps ROS, thereby reducing oxidative damage to cellular components such as lipids, proteins, and DNA.

- Regulation of Gene Expression : this compound influences gene functions related to oxidative stress response and metabolism .

- Enhancement of Cell Communication : It promotes intercellular communication, which is crucial for maintaining cellular homeostasis .

Anti-Cancer Activity

Numerous studies have highlighted this compound's potential as an anti-cancer agent. Research indicates that this compound can inhibit tumor growth and metastasis in various cancer types.

Case Studies and Findings

- Prostate Cancer : A systematic review identified 72 studies demonstrating that this compound supplementation could improve treatment outcomes in prostate cancer patients. Key findings include:

- Ovarian Cancer : In animal models, this compound supplementation significantly reduced ovarian tumor occurrence and size. It also downregulated the expression of biomarkers associated with ovarian cancer progression .

- Breast Cancer : this compound has been shown to induce apoptosis in breast adenocarcinoma cells (MCF-7) without causing necrosis or significant damage to the cell membrane. This suggests a selective action against cancer cells .

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties that contribute to its biological activity. It modulates inflammatory pathways by:

- Inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation.

- Reducing the expression of pro-inflammatory cytokines and chemokines .

Table: Summary of Biological Activities of this compound

属性

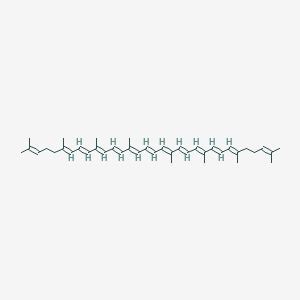

IUPAC Name |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIJSZIZWZSQBC-GYZMGTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Record name | lycopene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lycopene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046593 | |

| Record name | all-trans-Lycopene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

502-65-8 | |

| Record name | Lycopene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycopene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | all-trans-Lycopene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Psi,psi-carotene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCOPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0N2N0WV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。